Estriol 16alpha-(beta-D-glucuronide) sodium salt
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Description
Estriol 16alpha-(beta-D-glucuronide) sodium salt is a synthetic organic compound with the molecular formula C24H31O9Na and a molecular weight of 486.49 g/mol . It is a glucuronide conjugate of estriol, a naturally occurring estrogen. This compound is often used in biochemical and clinical research due to its role in estrogen metabolism and its presence in biological fluids such as urine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Estriol 16alpha-(beta-D-glucuronide) sodium salt is synthesized through the glucuronidation of estriol. The process involves the reaction of estriol with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase (UGT). The reaction typically occurs under mild conditions, with the enzyme facilitating the transfer of the glucuronic acid moiety to the hydroxyl group at the 16alpha position of estriol .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a
Properties
Molecular Formula |
C24H31NaO9 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[[(8R,9S,13S,14S,16R,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H32O9.Na/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31;/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31);/q;+1/p-1/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+;/m1./s1 |
InChI Key |
QLWJSTMUACKJLP-NPSQBYGWSA-M |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O.[Na+] |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O.[Na+] |
Origin of Product |
United States |
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